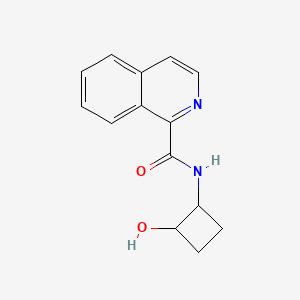
N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide, also known as CPI-613, is a novel anticancer drug that has been gaining attention in recent years. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the energy metabolism of cancer cells.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
Rh-catalyzed Oxidative Coupling : Research has developed methodologies for the high yield synthesis of isoquinolones from benzamides and alkynes via oxidative ortho C-H activation. This process demonstrates the versatility of isoquinoline derivatives in constructing complex heterocycles, highlighting their importance in organic synthesis (Song et al., 2010).
Hofmann Rearrangement-Ring Expansion : A novel synthesis approach involving Hofmann rearrangement and ring expansion has been applied to cyclobutanecarboxamide, leading to the formation of 1-pyrroline and further extending to the synthesis of isoquinolinium salts. This showcases the utility of isoquinoline derivatives in the exploration of new synthetic routes (Huang et al., 2016).
Biological Activities and Potential Therapeutic Applications
Anticancer Properties : The preparation and evaluation of 2-phenyl-3-hydroxyquinoline-4(1H)-one-5-carboxamides have indicated potential anticancer activities. These compounds, along with their fluorescent properties, were assessed for cytotoxic activity towards various cancer cell lines, offering insights into the development of new therapeutic agents (Funk et al., 2015).
Anti-Inflammatory and Anti-Migratory Activities : Isoquinoline-1-carboxamide derivatives have been synthesized and evaluated for their effects on pro-inflammatory mediators and cell migration in BV2 microglial cells. Certain compounds exhibited potent suppression of pro-inflammatory mediators, highlighting the therapeutic potential of isoquinoline derivatives in treating neuroinflammatory conditions (Do et al., 2020).
Eigenschaften
IUPAC Name |
N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-12-6-5-11(12)16-14(18)13-10-4-2-1-3-9(10)7-8-15-13/h1-4,7-8,11-12,17H,5-6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUHXHVWDGYSFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=NC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

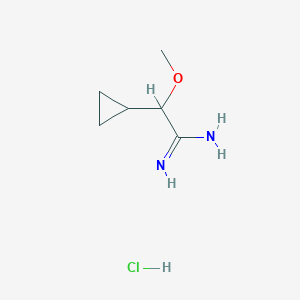
![N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-6-morpholin-4-yl-[1,3,5]triazine-2,4-diamine](/img/structure/B2574216.png)
![4-methoxy-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2574218.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide](/img/structure/B2574220.png)
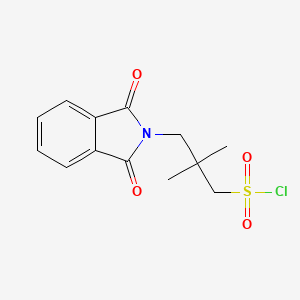
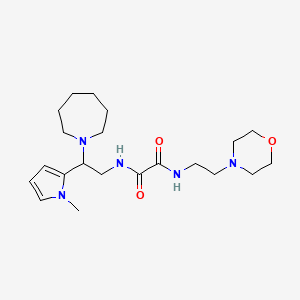
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2574225.png)
![2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2574227.png)
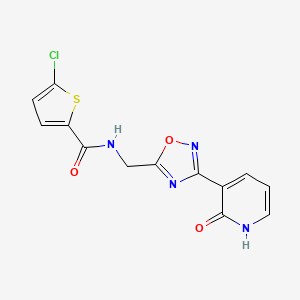
![N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2574229.png)
![1-[3-(1,2,4-Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2574231.png)
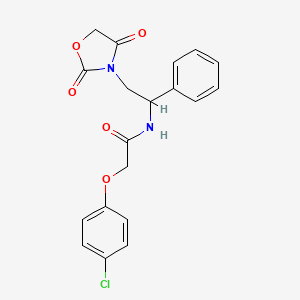
![(E)-N-(6-(N-butylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2574234.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2574237.png)